Cas no 19228-91-2 (Tert-Butyl thiophen-3-ylcarbamate)

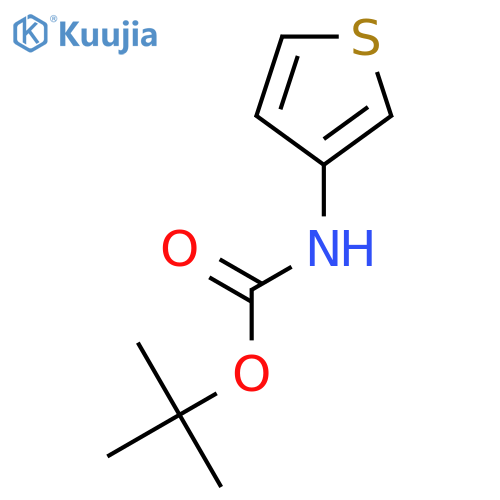

19228-91-2 structure

商品名:Tert-Butyl thiophen-3-ylcarbamate

Tert-Butyl thiophen-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl thiophen-3-ylcarbamate

- Carbamic acid,N-3-thienyl-, 1,1-dimethylethyl ester

- Tert-Butyl N-(3-Thienyl)Carbamate

- tert-butyl N-thiophen-3-ylcarbamate

- Thiophen-3-yl-carbamic acid tert-butyl ester

- (t-butyl)thiene-3-ylcarbamate

- N-(tert-butoxycarbonyl)-3-aminothiophene

- N-3-Thienyl-Carbamic Acid 1,1-Dimethylethyl Ester

- N-Boc-3-aminothiophene

- tert-butyl 3-thienylcarbamate

- tert-butyl thiophene-3-ylcarbamate

- 3-(tert-Butoxycarbonylamino)thiophene

- 3-Thiophenecarbamic acid tert-butyl ester

- N-3-Thienylcarbamic acid 1,1-dimethylethyl ester

- 3-Aminothiophene, N-BOC protected

- tert-butyl N-(thiophen-3-yl)carbamate

- (tert-butoxy)-N-(3-thienyl)carboxamide

- Carbamic acid, N-3-thienyl-, 1,1-dimethylethyl ester

- tert-Butyl thien-3-ylcarbamate

- PRWYQCYSADTIBZ-UHFFFAOYSA-N

- SBB092497

- AN

- N-Boc-3-aminothiophene 96%

- EN300-103695

- AK-830/13217049

- SCHEMBL1680647

- 3-thiophenyl-carbamic acid tert-butyl ester

- Carbamic acid, 3-thienyl-, 1,1-dimethylethyl ester

- tert-Butylthiophen-3-ylcarbamate

- TERT-BUTYLN-(3-THIENYL)CARBAMATE

- DS-16540

- tert-Butyl-N-(thiophen-3-yl)carbamate

- N-Boc-3-aminothiophene, 96%

- AKOS006227618

- CS-0130489

- MFCD01928808

- (tert-butoxy)-n-(3-thiophenyl)carboxamide

- WLZ3372

- 19228-91-2

- FT-0695316

- Z1201621502

- DTXSID70353030

- SY030586

- A912609

- W-206417

- DB-015692

- Tert-Butyl thiophen-3-ylcarbamate

-

- MDL: MFCD01928808

- インチ: 1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11)

- InChIKey: PRWYQCYSADTIBZ-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C(=C1[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 199.06700

- どういたいしつりょう: 199.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.6

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- ゆうかいてん: 135-140 °C

- ふってん: 238.1°C at 760 mmHg

- PSA: 66.57000

- LogP: 3.16810

Tert-Butyl thiophen-3-ylcarbamate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- ちょぞうじょうけん:2-8°C

Tert-Butyl thiophen-3-ylcarbamate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Tert-Butyl thiophen-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM119082-10g |

N-Boc-3-aminothiophene |

19228-91-2 | 95% | 10g |

$226 | 2023-02-17 | |

| abcr | AB224228-1 g |

tert-Butyl N-(3-thienyl)carbamate; 95% |

19228-91-2 | 1g |

€88.10 | 2023-02-22 | ||

| Apollo Scientific | OR22965-1g |

3-Aminothiophene, N-BOC protected |

19228-91-2 | 1g |

£23.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201129-1g |

tert-Butyl N-(3-Thienyl)carbamate |

19228-91-2 | 98% | 1g |

¥98 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201129-5g |

tert-Butyl N-(3-Thienyl)carbamate |

19228-91-2 | 98% | 5g |

¥315 | 2023-04-15 | |

| Enamine | EN300-103695-0.05g |

tert-butyl N-(thiophen-3-yl)carbamate |

19228-91-2 | 95.0% | 0.05g |

$19.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1042229-25g |

Carbamic acid, N-3-thienyl-, 1,1-dimethylethyl ester |

19228-91-2 | 97% | 25g |

$160 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T58710-250mg |

tert-Butyl N-(3-Thienyl)carbamate |

19228-91-2 | 97% | 250mg |

¥27.0 | 2024-07-15 | |

| Ambeed | A215822-250mg |

tert-Butyl thiophen-3-ylcarbamate |

19228-91-2 | 97% | 250mg |

$6.0 | 2024-04-22 | |

| Ambeed | A215822-25g |

tert-Butyl thiophen-3-ylcarbamate |

19228-91-2 | 97% | 25g |

$206.0 | 2024-04-22 |

Tert-Butyl thiophen-3-ylcarbamate 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

19228-91-2 (Tert-Butyl thiophen-3-ylcarbamate) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:19228-91-2)TERT-BUTYL N-(3-THIENYL)CARBAMATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:19228-91-2)Tert-Butyl thiophen-3-ylcarbamate

清らかである:99%/99%

はかる:25g/100g

価格 ($):185.0/560.0